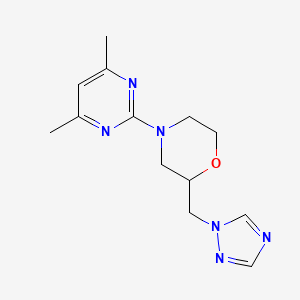![molecular formula C15H16ClFN4O2 B7053190 1-[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7053190.png)
1-[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one is a compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
The synthesis of 1-[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones. This reaction can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . The preparation involves the reaction between ketones, formaldehyde, and N-heterocycles, or the nucleophilic substitution of β-chloro or β-(dialkylammonium) ketones with nitrogen heterocycles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
1-[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common reagents and conditions used in these reactions include catalysts like palladium on carbon for hydrogenation, and solvents such as ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the formulation of fungicides, bactericides, and herbicides.
Mechanism of Action
The mechanism of action of 1-[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting antifungal effects. The morpholine ring may enhance the compound’s ability to bind to target enzymes or receptors, increasing its efficacy . The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 1-[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one include other triazole derivatives such as:
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
These compounds share similar structural features but differ in their specific substituents and biological activities
Properties
IUPAC Name |
1-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN4O2/c16-12-7-11(1-2-13(12)17)14-8-20(5-6-23-14)15(22)3-4-21-10-18-9-19-21/h1-2,7,9-10,14H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXVJCZELNUFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCN2C=NC=N2)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3-ethoxypropan-2-ol](/img/structure/B7053114.png)
![2-ethyl-N-(3-ethylsulfinylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7053123.png)
![4-fluoro-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7053131.png)
![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B7053142.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B7053148.png)
![2-[4-(4-Methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B7053154.png)
![3-[[Cyanomethyl(dimethylsulfamoyl)amino]methyl]benzonitrile](/img/structure/B7053158.png)
![2-[2-[[3-(1-Ethylsulfanylethyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]acetamide](/img/structure/B7053162.png)
![2-[4-(pyridin-4-ylmethoxy)phenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B7053180.png)
![5-chloro-6-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B7053181.png)
![4-(3-cyanopyridin-2-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7053186.png)
![N-[2-(3-amino-3-oxopropyl)sulfanylphenyl]-3-(1,5-dimethylpyrazol-4-yl)propanamide](/img/structure/B7053196.png)
![3-[(1,5-Dimethylpyrazol-4-yl)methyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea](/img/structure/B7053198.png)
